N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(4-(Naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine-4-carboxamide core substituted with a naphthalene-containing thiazole moiety and a thiophene sulfonyl group. Its structure integrates aromatic and heteroaromatic systems, which are critical for modulating biological activity, particularly in multitarget inhibitors for pain management or antiviral applications. The naphthalen-1-yl group enhances hydrophobic interactions, while the thiophen-2-ylsulfonyl moiety contributes to electronic effects and binding affinity with sulfonyl-recognizing targets such as enzymes or receptors .
Properties
IUPAC Name |
N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S3/c27-22(17-10-12-26(13-11-17)32(28,29)21-9-4-14-30-21)25-23-24-20(15-31-23)19-8-3-6-16-5-1-2-7-18(16)19/h1-9,14-15,17H,10-13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJWOTZBQZNVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(Naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and efficacy against various biological targets.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine core substituted with a thiazole and thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 366.48 g/mol. The presence of these heterocycles contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 9 | HepG2 | 1.61 ± 1.92 | Induces apoptosis |
| 10 | HepG2 | 1.98 ± 1.22 | Disrupts cell cycle |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle disruption, which are critical in cancer therapy .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that thiazole-containing compounds exhibit significant activity against various pathogens. For example:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the thiazole and thiophene moieties significantly impact the biological activity of the compound. For example, the introduction of electron-donating groups on the aromatic rings enhances anticancer activity, while specific substitutions on the thiophene ring improve antimicrobial efficacy .
Case Studies
Several case studies have documented the effectiveness of similar compounds in clinical settings:
-
Case Study: Anticancer Efficacy
- A study involving a derivative similar to this compound showed promising results in reducing tumor size in xenograft models of colon cancer, with a significant reduction in Ki67 expression, indicating lower proliferation rates.
-
Case Study: Antimicrobial Resistance
- In a clinical trial assessing resistance patterns among Staphylococcus aureus strains, derivatives demonstrated potent activity against resistant strains, suggesting their potential utility in overcoming antibiotic resistance.
Scientific Research Applications
Cancer Therapy
The compound exhibits promising anticancer properties, particularly against various human cancer cell lines. Research indicates that derivatives containing the thiazole and piperidine moieties demonstrate significant cytotoxicity against cancer cells, including:
- Human hepatocellular carcinoma (HepG-2)
- Human lung cancer (A-549)
In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, the incorporation of the thiazole ring has been linked to mechanisms that inhibit RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer treatment strategies .
Case Study: Antitumor Activity
A study involving thiazole derivatives demonstrated that compounds with structural similarities to N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide showed effective inhibition of key kinases involved in tumorigenesis. This suggests a potential pathway for developing targeted therapies for neoplastic diseases .
Antimicrobial Activity
The compound's structure also positions it as a candidate for antimicrobial applications. Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The sulfonamide group enhances the compound's ability to interact with microbial targets, leading to increased efficacy against various pathogens.
Case Study: Antimicrobial Screening
In a comparative study, several thiazole-based compounds were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that specific derivatives exhibited significant inhibition of bacterial growth, suggesting that this compound could be further developed as an antimicrobial agent .
Drug Design and Development
The unique structural features of this compound make it an attractive scaffold for drug design. Its ability to form interactions with various biological targets allows for modifications that can enhance its pharmacological profile.
Structural Insights
The molecular structure can be modified to improve solubility and bioavailability while maintaining or enhancing its therapeutic effects. For example, modifications on the thiophene or naphthalene rings could lead to new derivatives with tailored biological activities .
Summary of Pharmacological Activities
| Activity | Details |
|---|---|
| Anticancer | Effective against HepG-2 and A-549 cell lines; induces apoptosis |
| Antimicrobial | Significant activity against various bacterial strains |
| Drug Design Potential | Scaffold for creating new derivatives with improved pharmacological profiles |
Comparison with Similar Compounds
Structural Analogues with Benzo[d]thiazol-2-yl Substitutions
Compounds such as N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((substituted-phenyl)sulfonyl)piperidine-4-carboxamide (e.g., 4–9 to 4–26) share the piperidine-carboxamide scaffold but differ in the sulfonyl substituents and the absence of the naphthalene-thiazole system. Key differences include:
- Electronic and Steric Effects : The thiophen-2-ylsulfonyl group in the target compound introduces a smaller, electron-rich heterocycle compared to bulkier halogenated aryl sulfonyl groups (e.g., 2,4-dichlorophenyl in 4–20 or 3,5-difluorophenyl in 4–24). This may reduce steric hindrance and enhance binding flexibility .
Table 1: Comparison with Benzo[d]thiazol-2-yl Analogues
Naphthalene-Containing Piperidine Derivatives
Compound 12 (), (R)-N-methyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide , shares the naphthalene motif but lacks the thiazole and sulfonyl groups. Key distinctions include:
- Pharmacophore Design : The target compound’s thiazole-thiophene-sulfonyl system enables dual interactions (π-π stacking and hydrogen bonding) compared to the simpler carboxamide-methyl group in compound 12 .
- Synthetic Complexity : Compound 12 was synthesized in 32% yield via HATU-mediated coupling, while the target compound likely requires multi-step sulfonylation and thiazole ring formation .
Table 2: Comparison with Naphthalene-Containing Analogues
Thiophene Sulfonyl Analogues
The structurally related N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride () shares the thiophen-2-ylsulfonyl group but incorporates a fluorobenzo[d]thiazole and dimethylaminoethyl chain. Key differences include:
- Solubility and Bioavailability: The dimethylaminoethyl group in ’s compound enhances water solubility (as hydrochloride salt), whereas the naphthalene-thiazole system in the target compound may prioritize lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(naphthalen-1-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, and how can yield and purity be improved?
- Methodological Answer : The compound can be synthesized via coupling reactions between a carboxylic acid derivative (e.g., thiazole-4-carboxylic acid) and an amine (e.g., 1-(thiophen-2-ylsulfonyl)piperidine-4-amine) using coupling agents such as HATU or EDCI in solvents like DMF or DCM. Purification via column chromatography followed by recrystallization in ethanol/water mixtures can enhance purity (>95%). Yield optimization may require temperature control (e.g., 0–5°C for exothermic steps) and stoichiometric adjustments of coupling agents .
Q. How can structural ambiguities in the compound be resolved using spectroscopic and crystallographic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm proton/carbon environments (e.g., naphthalene aromatic protons at δ 7.4–8.2 ppm, thiophene sulfonyl groups at δ 3.1–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm). For stereochemical confirmation, single-crystal X-ray diffraction (SCXRD) provides absolute configuration data, as demonstrated for analogous piperidine-thiazole derivatives .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting proteases or kinases, given the structural similarity to D1 protease inhibitors. Dose-response curves (IC₅₀ determination) and molecular docking (AutoDock Vina) can predict binding affinities to active sites. Cell viability assays (MTT or resazurin) assess cytotoxicity in relevant cell lines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?
- Methodological Answer : Systematically modify substituents:
- Thiophene sulfonyl group : Replace with other sulfonyl moieties (e.g., tosyl, mesyl) to alter electron-withdrawing effects.
- Naphthalene ring : Introduce halogen substituents to enhance lipophilicity.
- Piperidine carboxamide : Explore stereochemistry (R/S configurations) via chiral HPLC separation.
Validate changes using free energy perturbation (FEP) simulations and in vitro IC₅₀ comparisons .
Q. How should researchers address contradictions between low synthetic yields and high purity in scaled-up reactions?
- Methodological Answer : Low yields (e.g., <10%) with high purity (>99%) suggest side reactions or solubility issues. Use LC-MS to identify byproducts (e.g., dimerization). Optimize reaction kinetics via time-course studies (quenching aliquots at intervals) and switch to polar aprotic solvents (e.g., acetonitrile) to improve intermediate stability .
Q. What strategies are effective for characterizing polymorphic forms of the compound?
- Methodological Answer : Employ differential scanning calorimetry (DSC) to detect melting point variations between polymorphs. Pair with powder X-ray diffraction (PXRD) to correlate thermal events with crystallographic patterns. Solvent-mediated polymorph conversion (e.g., ethanol vs. acetone) can isolate stable forms for bioavailability testing .
Q. How can computational frameworks guide the compound’s target identification and mechanistic studies?
- Methodological Answer : Perform proteome-wide virtual screening (e.g., using Schrödinger’s Glide) to prioritize targets. Molecular dynamics (MD) simulations (NAMD/GROMACS) analyze ligand-receptor stability over 100+ ns trajectories. Validate predictions with surface plasmon resonance (SPR) for binding kinetics (kₐ, k𝒹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
